3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Description
3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C20H26N4O3 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.20049070 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound “3-(1-Benzoylpiperidin-3-yl)-4-Cyclopropyl-1-(2-Methoxyethyl)-4,5-Dihydro-1H-1,2,4-Triazol-5-One” is currently unknown. It is known that piperidine-containing compounds, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
3-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with butyrylcholinesterase, an enzyme involved in the hydrolysis of choline-based esters . This compound binds to the active site of butyrylcholinesterase, inhibiting its activity and potentially affecting cholinergic neurotransmission . Additionally, it may interact with other hydrolases and esterases, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cholinergic signaling by inhibiting butyrylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This elevation in acetylcholine can enhance cholinergic neurotransmission, potentially improving cognitive functions and memory. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of butyrylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased acetylcholine levels and enhanced cholinergic signaling. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity on butyrylcholinesterase . Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy. Long-term effects on cellular function include sustained enhancement of cholinergic signaling and potential neuroprotective properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits butyrylcholinesterase, enhancing cholinergic neurotransmission without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cholinergic overstimulation and potential neurotoxicity. Threshold effects observed in animal studies indicate that careful dosage optimization is necessary to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic neurotransmission. The compound interacts with butyrylcholinesterase, inhibiting its activity and affecting the hydrolysis of acetylcholine . This interaction influences metabolic flux and metabolite levels, leading to increased acetylcholine concentrations in synaptic clefts. Additionally, the compound may interact with other enzymes and cofactors, modulating various biochemical pathways and metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound moderately crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, the compound may be transported by specific transporters or bind to proteins that facilitate its localization and accumulation in target tissues. These interactions influence the compound’s distribution and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound’s interaction with butyrylcholinesterase may localize it to synaptic clefts, where it can effectively inhibit the enzyme and enhance cholinergic signaling . Additionally, the compound’s subcellular localization may influence its interactions with other biomolecules, modulating its overall biochemical effects.
Properties
IUPAC Name |
5-(1-benzoylpiperidin-3-yl)-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-27-13-12-23-20(26)24(17-9-10-17)18(21-23)16-8-5-11-22(14-16)19(25)15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZDEWGOUZTLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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